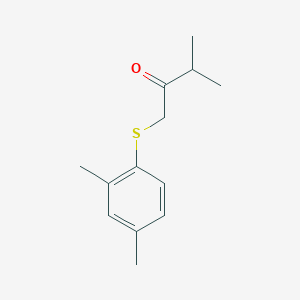
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one is an organic compound characterized by the presence of a thioether group attached to a phenyl ring, which is further substituted with two methyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one typically involves the reaction of 2,4-dimethylthiophenol with a suitable alkylating agent. One common method includes the use of a palladium-catalyzed coupling reaction, where 2,4-dimethylthiophenol reacts with an alkyl halide in the presence of a palladium catalyst and a phosphine ligand . The reaction conditions often involve mild temperatures and the use of eco-friendly reagents to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as preparative liquid chromatography-mass spectrometry (LC-MS), ensures the efficient production of high-purity this compound .
化学反应分析
Types of Reactions: 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one involves its interaction with specific molecular targets. The thioether group can participate in redox reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
1-(2-(2,4-Dimethylphenyl)thio)phenyl)piperazine: Known for its use in the synthesis of vortioxetine, an experimental drug for depression and anxiety.
2-((2,4-Dimethylphenyl)thio)aniline: Used in the synthesis of dyes and pigments.
Uniqueness: 1-((2,4-Dimethylphenyl)thio)-3-methylbutan-2-one is unique due to its specific substitution pattern and the presence of both a thioether and a carbonyl group.
属性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC 名称 |
1-(2,4-dimethylphenyl)sulfanyl-3-methylbutan-2-one |
InChI |
InChI=1S/C13H18OS/c1-9(2)12(14)8-15-13-6-5-10(3)7-11(13)4/h5-7,9H,8H2,1-4H3 |
InChI 键 |
REATVRQXHKXOTA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)SCC(=O)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















